1,4-dimethyldecahydroquinolin-4-ol
Description
Properties
CAS No. |
54924-04-8 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1,4-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C11H21NO/c1-11(13)7-8-12(2)10-6-4-3-5-9(10)11/h9-10,13H,3-8H2,1-2H3 |
InChI Key |
OFUROGGOSSXCBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C2C1CCCC2)C)O |
solubility |
>27.5 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,4-dimethyldecahydroquinolin-4-ol with related quinoline derivatives based on molecular structure, synthesis pathways, and pharmacological profiles.
Structural Analogues
Pharmacological and Physicochemical Properties
- Receptor Interactions: Compounds with 4-keto groups (e.g., Compound 44) show affinity for cannabinoid receptors (CB1) in preliminary studies , while methoxy-substituted derivatives (e.g., 6,7-dimethoxyquinolin-4-ol) are explored for antimalarial activity .
- Stability: The saturated structure of this compound may confer metabolic stability over dihydroquinolin-4-ones, which are prone to oxidation .
Q & A
Q. How can synthesis of 1,4-dimethyldecahydroquinolin-4-ol be optimized for higher yields?
Methodological Answer:
- Catalyst Selection : Ionic liquids like [bmim]BF₄ (butyl-methylimidazolium tetrafluoroborate) enhance cyclization efficiency in quinoline derivatives by stabilizing intermediates .
- Solvent Systems : Polar aprotic solvents (e.g., dimethyl sulfoxide) improve reaction homogeneity, while dichloromethane aids in intermediate isolation .
- Temperature Control : Stepwise heating (e.g., 150°C for 2.5 hours) minimizes side reactions in cyclization steps .
Q. What analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Basic :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at C1/C4) and confirms stereochemistry .
- IR Spectroscopy : Identifies hydroxyl (-OH) and amine (-NH) stretches (2,800–3,500 cm⁻¹) .
- Advanced :
- X-Ray Crystallography : Resolves decahydroquinoline ring conformation and substituent spatial arrangements .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₁H₁₉NO) with <2 ppm error .
Advanced Research Questions
Q. How do reaction mechanisms differ when using ionic liquids vs. traditional catalysts in synthesizing decahydroquinoline derivatives?
Methodological Answer:
- Ionic Liquids : Act as dual solvent-catalysts, stabilizing zwitterionic intermediates via electrostatic interactions (e.g., in [bmim]BF₄-mediated cyclization) .
- Traditional Acids (H₂SO₄) : Promote protonation of carbonyl groups but risk over-acidification, leading to by-products like dehydrated analogs .
- Kinetic Studies : Use stopped-flow NMR to compare activation energies between catalytic systems .
Q. How can researchers resolve contradictions in reported bioactivity data for decahydroquinoline analogs?
Methodological Answer:
- Standardized Assays : Replicate in vitro studies (e.g., antioxidant activity via DPPH assay) with controlled pH and temperature .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. methoxy groups) on receptor binding using molecular docking (AutoDock Vina) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile divergent IC₅₀ values across studies .
Q. What strategies mitigate regioselectivity challenges during functionalization of the decahydroquinoline core?
Methodological Answer:
- Directing Groups : Install temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to C3 or C8 positions .
- Computational Modeling : Use DFT (Density Functional Theory) to predict reactive sites based on electron density maps .
- Microwave-Assisted Synthesis : Enhances regioselectivity by reducing reaction time (e.g., 30 mins vs. 24 hrs) .
Q. How can stability issues (e.g., oxidation) of this compound be addressed during storage?
Methodological Answer:
- Inert Atmospheres : Store under argon or nitrogen to prevent hydroxyl group oxidation .
- Lyophilization : Freeze-dry aqueous solutions to avoid hydrolysis at room temperature .
- Stability-Indicating HPLC : Monitor degradation products using C18 columns and UV detection (λ=254 nm) .
Methodological Resources
- Synthetic Protocols : Step-by-step guidelines for ionic liquid-mediated cyclization .
- Crystallography Data : CIF files for 2-(4-chlorophenyl)-2,3-dihydroquinolin-4(1H)-one (CCDC 980123) .
- Toxicity Screening : EPA DSSTox guidelines for quinoline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
